molecular formula C19H22N2O5 B11944463 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid

2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid

Cat. No.: B11944463
M. Wt: 358.4 g/mol
InChI Key: SHTVEXQEVIWMAV-UHFFFAOYSA-N
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Description

2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenoxyaniline, which is then reacted with other reagents to introduce the hydroxypropyl and amino groups. The final step usually involves the formation of the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid include other amino acids and derivatives with similar functional groups. Examples include:

  • 2-Amino-4-oxo-4-(4-phenoxyanilino)butanoic acid
  • 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-methoxyanilino)butanoic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid

InChI

InChI=1S/C19H22N2O5/c22-12-4-11-20-17(19(24)25)13-18(23)21-14-7-9-16(10-8-14)26-15-5-2-1-3-6-15/h1-3,5-10,17,20,22H,4,11-13H2,(H,21,23)(H,24,25)

InChI Key

SHTVEXQEVIWMAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO

Origin of Product

United States

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